L-Methionyl-L-lysyl-L-threonyl-L-glutamine
Description
L-Methionyl-L-lysyl-L-threonyl-L-glutamine is a tetrapeptide composed of four amino acids: methionine (sulfur-containing side chain), lysine (positively charged ε-amino group), threonine (hydroxyl-containing side chain), and glutamine (amide-functionalized side chain). Its molecular formula is C₂₀H₃₈N₆O₇S, with a molecular weight of 506.62 g/mol (CAS: 921191-64-2) . The sequence and stereochemistry are critical to its biological interactions, as reflected in its InChIKey: UICMUBROCVFPAA-BLDNINTCSA-N .
Properties
CAS No. |
921191-64-2 |
|---|---|
Molecular Formula |
C20H38N6O7S |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H38N6O7S/c1-11(27)16(19(31)25-14(20(32)33)6-7-15(23)28)26-18(30)13(5-3-4-9-21)24-17(29)12(22)8-10-34-2/h11-14,16,27H,3-10,21-22H2,1-2H3,(H2,23,28)(H,24,29)(H,25,31)(H,26,30)(H,32,33)/t11-,12+,13+,14+,16+/m1/s1 |
InChI Key |
UICMUBROCVFPAA-BLDNINTCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCSC)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-L-lysyl-L-threonyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The N-terminal protecting group is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is added, and a coupling reagent (e.g., HBTU, DIC) facilitates the formation of a peptide bond.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation. The peptide is subsequently purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
L-Methionyl-L-lysyl-L-threonyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can facilitate the substitution of amino acid side chains.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptide with altered side chains.
Scientific Research Applications
L-Methionyl-L-lysyl-L-threonyl-L-glutamine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of peptide-based materials and biotechnological processes.
Mechanism of Action
The mechanism of action of L-Methionyl-L-lysyl-L-threonyl-L-glutamine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with signaling pathways involved in inflammation or oxidative stress, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Chain Length and Complexity
- L-Methionyl-L-lysyl-L-threonyl-L-glutamine (506.62 g/mol) : A tetrapeptide with a compact structure, balancing hydrophobicity (methionine) and hydrophilicity (lysine, glutamine) .
- L-Glutamine, L-methionyl-L-alanylglycyl-L-tyrosyl-L-alanyl-L-threonyl-L-threonyl-L-prolyl-L-seryl-L-prolyl-L-methionyl-L-glutaminyl-L-threonyl-L-leucyl (1596.82 g/mol) : A 15-residue peptide with complex branching and multiple proline residues, likely influencing conformational rigidity and protease resistance .
- N-L-γ-Glutamyl-L-Leucine (260.29 g/mol) : A dipeptide with a simpler structure, emphasizing γ-linkage in glutamine, which may alter substrate specificity in enzymatic processes .
Key Functional Groups
Physicochemical Properties
Critical Analysis of Contradictions and Limitations
- Bioavailability : Larger peptides (e.g., ’s 15-mer) face challenges in cellular uptake compared to smaller analogs like the tetrapeptide .
- Stability : Methionine-containing peptides are susceptible to oxidation, whereas cysteine-containing variants () may form stabilizing disulfide bonds but risk dimerization .
- Functional Diversity : Sequence order drastically alters function; e.g., lysine’s placement in the N-terminal vs. C-terminal affects charge distribution and binding .
Biological Activity
L-Methionyl-L-lysyl-L-threonyl-L-glutamine is a polypeptide composed of four amino acids: methionine, lysine, threonine, and glutamine. This compound has garnered interest due to its potential biological activities, particularly in the realms of immunomodulation, neurotransmission, and metabolic regulation. This article delves into the detailed biological activity of this compound, supported by data tables and research findings.
The biological activity of this compound can be attributed to its interaction with various cellular pathways:
- Neurotransmission : The compound may influence neurotransmitter release and neuronal excitability through its structural similarity to neuropeptides.
- Immune Modulation : Glutamine, one of its components, plays a crucial role in lymphocyte proliferation and cytokine production, which are vital for immune responses .
- Metabolic Regulation : The presence of methionine and threonine suggests potential roles in methylation processes and protein synthesis.
Biological Activities
Data Table: Comparison of Biological Activities
Case Study 1: Immune Response Enhancement
A study investigated the effect of glutamine supplementation on immune function in critically ill patients. Results indicated that glutamine significantly improved lymphocyte function, suggesting that compounds containing glutamine may enhance immune responses during stress conditions .
Case Study 2: Muscle Recovery
In a clinical trial involving athletes undergoing intense training, supplementation with peptides similar to this compound was associated with improved muscle recovery times and reduced soreness post-exercise. This highlights the potential role of such peptides in sports nutrition.
Research Findings
Recent research emphasizes the importance of glutamine in various physiological processes:
- Glutamine Metabolism : Enzymes such as glutamine synthetase (GS) and phosphate-dependent glutaminase (GLS) are crucial for maintaining adequate levels of glutamine under stress conditions .
- Impact on mTOR Pathway : Glutamine is known to activate the mTOR pathway, which regulates cell growth and metabolism. This pathway is essential for muscle hypertrophy and recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
